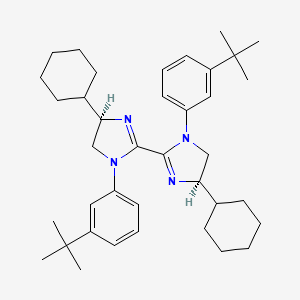
(4R,4'R)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-dicyclohexyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biimidazole core with bulky tert-butyl and cyclohexyl groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully reduced imidazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound may be explored for its potential interactions with biomolecules. Its structural features could enable it to bind to specific proteins or enzymes, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound’s stability and reactivity might be leveraged for drug development. It could serve as a scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Wirkmechanismus
The mechanism of action of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4’R)-2,2’-(((3,5-Di-tert-butyl-4-methoxyphenyl)phosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- tert-Butyl carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole stands out due to its unique combination of bulky tert-butyl and cyclohexyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.
Eigenschaften
Molekularformel |
C38H54N4 |
|---|---|
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
(4R)-1-(3-tert-butylphenyl)-2-[(4R)-1-(3-tert-butylphenyl)-4-cyclohexyl-4,5-dihydroimidazol-2-yl]-4-cyclohexyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C38H54N4/c1-37(2,3)29-19-13-21-31(23-29)41-25-33(27-15-9-7-10-16-27)39-35(41)36-40-34(28-17-11-8-12-18-28)26-42(36)32-22-14-20-30(24-32)38(4,5)6/h13-14,19-24,27-28,33-34H,7-12,15-18,25-26H2,1-6H3/t33-,34-/m0/s1 |
InChI-Schlüssel |
NMMHJRBJYFVELK-HEVIKAOCSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C[C@H](N=C2C3=N[C@@H](CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
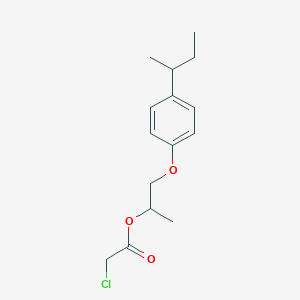
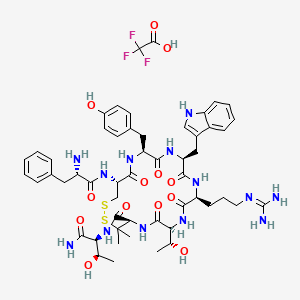
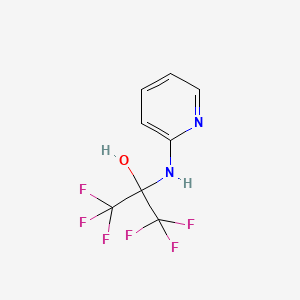
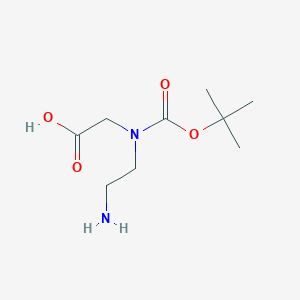
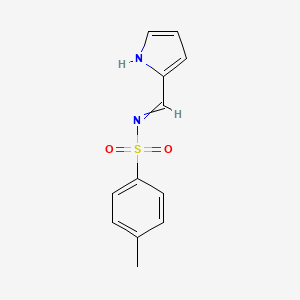
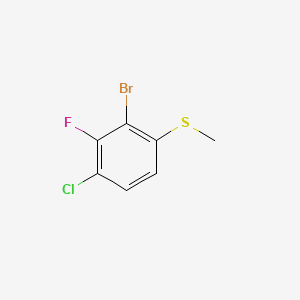
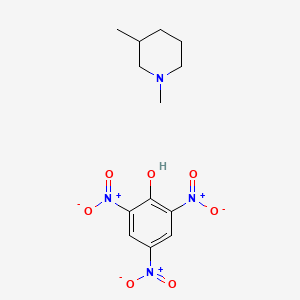
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)

